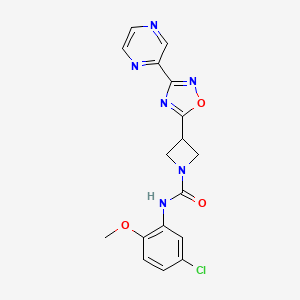
N-(5-chloro-2-methoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H15ClN6O3 and its molecular weight is 386.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties. The synthesis, characterization, and biological evaluations of this compound are discussed based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring and an oxadiazole moiety. Its chemical formula is C16H17ClN4O3, and it is characterized by the presence of a chloro-substituted methoxyphenyl group and a pyrazinyl derivative.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole rings. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant antibacterial effects against various strains of bacteria. The mechanism of action is believed to involve interference with biofilm formation and bacterial cell wall synthesis .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| This compound | Staphylococcus spp. | 70% |
| Other Oxadiazole Derivatives | E. coli | 65% |
Antifungal Activity
Oxadiazole derivatives have also been explored for their antifungal properties. In bioassays against fungal pathogens such as Fusarium oxysporum and Gibberella zeae, certain derivatives exhibited growth inhibition comparable to standard antifungal agents .
| Compound | Fungal Strain | Inhibition (%) |
|---|---|---|
| This compound | Fusarium oxysporum | 50% |
| Other Oxadiazole Derivatives | Gibberella zeae | 60% |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in preclinical studies. Compounds with similar structures have been reported to reduce inflammation significantly in animal models .
| Dose (mg/kg) | Anti-inflammatory Activity (%) |
|---|---|
| 25 | 30% |
| 50 | 45% |
| 100 | 72% |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, others promoted cell viability. For instance, certain compounds showed increased viability in L929 cells compared to control groups .
Case Studies
A recent case study involving the synthesis of related oxadiazole derivatives indicated that structural modifications could enhance biological activity. The study synthesized multiple derivatives and evaluated their efficacy against microbial strains and their cytotoxicity profiles.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O3/c1-26-14-3-2-11(18)6-12(14)21-17(25)24-8-10(9-24)16-22-15(23-27-16)13-7-19-4-5-20-13/h2-7,10H,8-9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNLPQDWSLYYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














